molecular formula C7H12N2OS B14241416 Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate CAS No. 494834-12-7

Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate

Cat. No.: B14241416
CAS No.: 494834-12-7
M. Wt: 172.25 g/mol
InChI Key: MYMJIOGLJCWDIL-UHFFFAOYSA-N
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Description

Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate is a complex organic compound with a unique structure that includes a thioate group, a hydrazone linkage, and a ketone functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate typically involves the condensation of a hydrazine derivative with a thioester. One common method is to react 4-oxopentanoic acid with methyl hydrazinecarbothioate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate can undergo various chemical reactions, including:

    Oxidation: The thioate group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor due to its hydrazone functionality.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate involves its interaction with biological targets through its hydrazone and thioate functionalities. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The thioate group can interact with metal ions, affecting metalloproteins and enzymes that require metal cofactors.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-oxopentanoate): Similar structure but lacks the hydrazone and thioate functionalities.

    Methyl (4-oxopentan-2-ylidene)hydrazinecarbothioate: Similar structure but with different substituents on the hydrazone linkage.

Uniqueness

Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate is unique due to its combination of hydrazone and thioate functionalities, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

494834-12-7

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

methyl N-(4-oxopentan-2-ylideneamino)methanimidothioate

InChI

InChI=1S/C7H12N2OS/c1-6(4-7(2)10)9-8-5-11-3/h5H,4H2,1-3H3

InChI Key

MYMJIOGLJCWDIL-UHFFFAOYSA-N

Canonical SMILES

CC(=NN=CSC)CC(=O)C

Origin of Product

United States

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